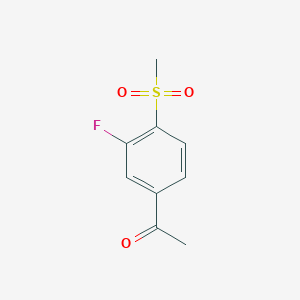

1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one

Overview

Description

1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one is a chemical compound with the CAS Number: 13372-52-6 . It has a molecular weight of 216.23 and belongs to the class of aryl ketones. The IUPAC name for this compound is 1-[3-fluoro-4-(methylsulfonyl)phenyl]ethanone .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9FO3S/c1-6(11)7-3-4-9(8(10)5-7)14(2,12)13/h3-5H,1-2H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, the search results do not provide more detailed information about its physical and chemical properties.Scientific Research Applications

Electrophilic Addition Reactions

One application involves the electrophilic addition of methanesulfonyl fluoride towards unsaturated substrates. This process is used for synthesizing β-fluoroalkyl-methylthioethers, illustrating how similar compounds could participate in or catalyze addition reactions across carbon-carbon double bonds (Haufe et al., 1988).

Fluorination and Deoxofluorination

The discovery of fluorination agents with high thermal stability and resistance to hydrolysis highlights the role of fluoroalkyl-sulfonyl compounds in introducing fluorine into organic molecules. These agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, demonstrate the capacity for efficient and diverse fluorination, including the transformation of carbonyl groups to CF2 and carboxylic groups to CF3, indicating potential applications in modifying compounds like "1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one" for fluorination purposes (Umemoto et al., 2010).

Selective Oxidation

Research on the selective oxidation of methane and ethane to alcohols in protic media provides insights into how related compounds might be used to facilitate or study similar transformations, highlighting the potential for "this compound" in oxidative processes (Sen et al., 1994).

Organocatalysis

The use of organocatalysts for highly enantioselective addition reactions, as demonstrated in the addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes, showcases how sulfonyl fluorides can serve as key intermediates in stereoselective synthesis, suggesting potential applications in asymmetric synthesis and catalysis (Kamlar et al., 2010).

Safety and Hazards

The safety information for 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

1-(3-fluoro-4-methylsulfonylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3S/c1-6(11)7-3-4-9(8(10)5-7)14(2,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZKXACVKHEXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

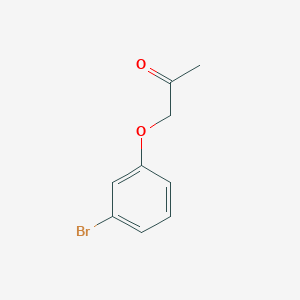

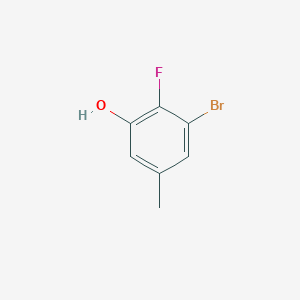

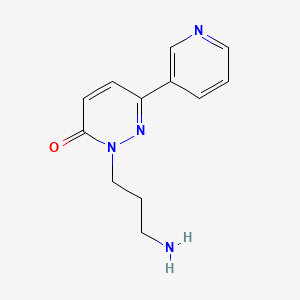

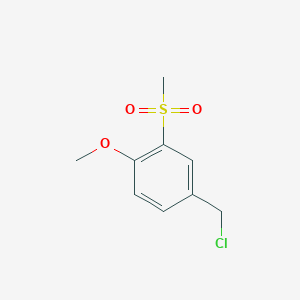

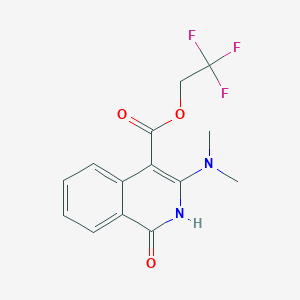

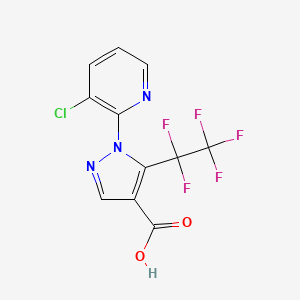

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B1524452.png)

![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol](/img/structure/B1524460.png)

![3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide](/img/structure/B1524466.png)

![[1-(Phenylsulfanyl)cyclopentyl]methanamine](/img/structure/B1524470.png)

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1524474.png)